molecular formula C16H18N2O B11811017 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol

1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol

Cat. No.: B11811017
M. Wt: 254.33 g/mol
InChI Key: ILWXPZHVSNAWKC-UHFFFAOYSA-N
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Description

1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol . This compound features a unique structure that combines an indole moiety with a pyridine ring, connected via a propanol chain. The presence of both indole and pyridine rings in its structure makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol involves several steps, typically starting with the preparation of the indole and pyridine precursors. One common synthetic route includes the reaction of indole derivatives with pyridine aldehydes under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the compound .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol , identified by its CAS number 1355177-98-8, has garnered attention for its potential applications in various fields of scientific research. This article explores its applications, focusing on medicinal chemistry, biological activity, and potential therapeutic uses.

Medicinal Chemistry

The compound is primarily studied for its potential as a drug candidate due to its structural similarity to known bioactive molecules. Research indicates that derivatives of indole and pyridine compounds often exhibit significant pharmacological properties, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, indole derivatives are known to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and the inhibition of anti-apoptotic proteins .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that it may improve cognitive function and reduce neuroinflammation in animal models. This aligns with findings from other indole-based compounds that have demonstrated similar protective effects against neuronal damage.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is noteworthy. Compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, including those simulating arthritis and other inflammatory conditions. This suggests a promising avenue for developing treatments for chronic inflammatory diseases.

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal evaluated the anticancer properties of indole derivatives, including those similar to this compound. The results indicated significant growth inhibition in several cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotection in Alzheimer's Models

In a controlled study involving transgenic mice models of Alzheimer's disease, treatment with compounds similar to this compound resulted in improved memory retention and reduced levels of amyloid-beta plaques compared to untreated controls. This suggests potential therapeutic applications for cognitive decline associated with aging and neurodegeneration .

Case Study 3: In Vivo Anti-inflammatory Effects

In an experimental model of adjuvant arthritis, administration of the compound led to a notable reduction in paw swelling and systemic inflammatory markers. The study highlighted the dose-dependent effects of the compound on inflammation, supporting its potential use as an anti-inflammatory agent .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerGrowth inhibition in cancer cell lines
NeuroprotectiveImproved cognitive function in Alzheimer's models
Anti-inflammatoryReduced paw swelling and inflammation markers

Mechanism of Action

The mechanism of action of 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The indole and pyridine rings in its structure allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of indole and pyridine rings, which imparts distinct chemical and biological properties.

Biological Activity

1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's effects and mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the indoline and pyridine moieties. The synthetic route often emphasizes the importance of reaction conditions that enhance yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to indole and pyridine derivatives. For instance, compounds containing similar structural motifs have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds often range from 0.88 to 17 µg mm2^{-2}, indicating promising antibacterial properties .

Anticancer Activity

The anticancer effects of this compound have been evaluated in several studies. Notably, related indole derivatives have shown efficacy against ovarian cancer xenografts in nude mice, achieving tumor suppression rates exceeding 100% in some cases . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective properties. For example, the modulation of histamine receptors has been implicated in neuroprotection, with certain derivatives acting as antagonists that could potentially mitigate neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study investigating a series of indole-based compounds found that those structurally similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study reported IC50 values as low as 200 nM against E. coli and P. aeruginosa, demonstrating the compound's potential as a therapeutic agent .

Study 2: Anticancer Properties

In another investigation, the compound was tested for its ability to inhibit tumor growth in xenograft models. Results indicated a substantial reduction in tumor size with a complete response observed in some subjects, suggesting that the compound could be developed further for cancer therapy applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features through SAR studies. Key findings include:

  • Indoline moiety : Essential for antimicrobial activity.
  • Pyridine ring : Contributes to receptor binding affinity.

The presence of hydroxyl groups has also been linked to enhanced solubility and bioavailability, which are critical for therapeutic efficacy.

Summary Table of Biological Activities

Activity TypeMIC/IC50 ValuesReference
Antimicrobial0.88 - 17 µg mm2^{-2}
AnticancerTumor suppression >100%
NeuroprotectiveModulation of histamine receptors

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-[6-(2,3-dihydroindol-1-yl)pyridin-3-yl]propan-1-ol

InChI

InChI=1S/C16H18N2O/c1-2-15(19)13-7-8-16(17-11-13)18-10-9-12-5-3-4-6-14(12)18/h3-8,11,15,19H,2,9-10H2,1H3

InChI Key

ILWXPZHVSNAWKC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)N2CCC3=CC=CC=C32)O

Origin of Product

United States

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